molecular formula C7H6N4O2 B6607554 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylicacid CAS No. 2866335-88-6

1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylicacid

Cat. No.: B6607554
CAS No.: 2866335-88-6
M. Wt: 178.15 g/mol
InChI Key: ILYBCAGEKCGNAA-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a suitable catalyst to form the imidazo[4,5-b]pyrazine core. Subsequent methylation and carboxylation steps yield the desired compound.

Industrial Production Methods

Industrial production of 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylate derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazo[4,5-b]pyrazine-6-carboxylic acid: Lacks the methyl group at the 1-position.

    1-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness

1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both imidazole and pyrazine rings enhances its versatility in various applications.

Properties

IUPAC Name

3-methylimidazo[4,5-b]pyrazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-3-9-5-6(11)10-4(2-8-5)7(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYBCAGEKCGNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=C(N=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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